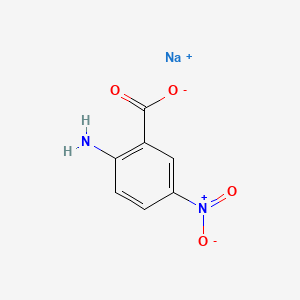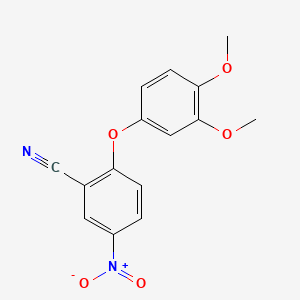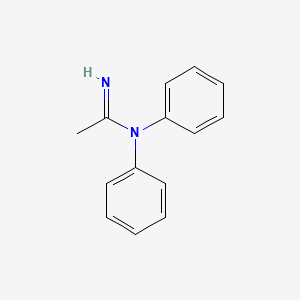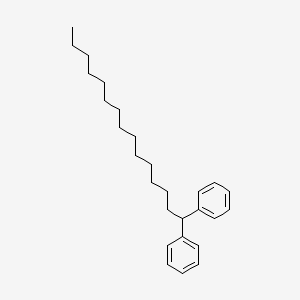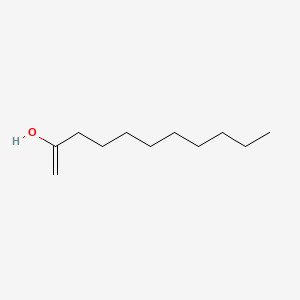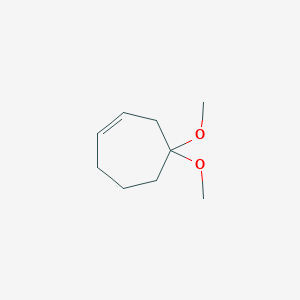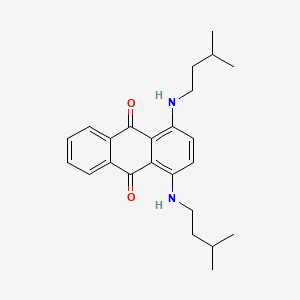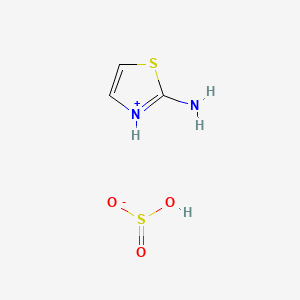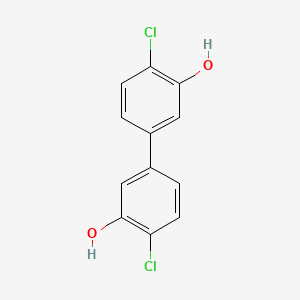
(1,1'-Biphenyl)-3,3'-diol, 4,4'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 3,3’ positions and two chlorine atoms are attached to the 4,4’ positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to hydroxylation using a strong base like sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide to introduce the hydroxyl groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives without chlorine atoms.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(1,1’-Biphenyl)-3,3’-diol: Lacks the chlorine atoms at the 4,4’ positions, affecting its chemical behavior.
4,4’-Dichlorobiphenyl: Lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
53905-37-6 |
|---|---|
Molekularformel |
C12H8Cl2O2 |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H |
InChI-Schlüssel |
HCMZQOFFKKISQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


